molecular formula C18H14FN5O2S B2871921 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 852374-97-1

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2871921
CAS No.: 852374-97-1
M. Wt: 383.4
InChI Key: QYSPUPHKXNBCJB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a thioether group, and an acetamide group . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups and the structural complexity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The triazolo[4,3-b]pyridazine ring is a fused ring system that incorporates both nitrogen and carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. These could include properties such as melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis and Biological Evaluation

Heterocyclic Compounds Synthesis : A variety of heterocyclic compounds, including those with [1,2,4]triazolo[4,3-b]pyridazin-6-yl moieties, have been synthesized for potential insecticidal, anticancer, and antimicrobial activities. These compounds' synthesis often involves intricate reactions to introduce specific functional groups, aiming to explore their biological activities against various targets such as cancer cell lines, bacteria, fungi, and viruses (Fadda et al., 2017).

Anticancer and Antiproliferative Activities : Some derivatives have shown remarkable antiproliferative activities against human cancer cell lines, suggesting potential as anticancer agents. The modifications on the [1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide framework, for instance, have led to compounds with reduced toxicity and significant inhibitory activities against PI3Ks and mTOR, important targets in cancer therapy (Wang et al., 2015).

Antimicrobial and Antiviral Research

Antimicrobial Activities : Compounds incorporating [1,2,4]triazolo and pyridazin moieties have been evaluated for their antimicrobial properties. The structural diversity of these compounds allows for the exploration of various biological activities, including antibacterial, antifungal, and antitubercular effects, highlighting their potential as templates for developing new antimicrobial agents (Shiradkar & Kale, 2006).

Future Directions

Future research on this compound could involve further exploration of its potential medicinal applications, particularly if it shows promise as a PCAF inhibitor . Additionally, studies could be conducted to better understand its physical and chemical properties, as well as its safety profile.

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

The compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, the compound enhances their insulinotropic effects.

Pharmacokinetics

The compound has been found to be orally active with excellent bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach therapeutic concentrations in the body when administered orally.

Result of Action

The overall effect of the compound’s action is a reduction in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes.

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-13-4-1-3-12(9-13)18-22-21-15-6-7-17(23-24(15)18)27-11-16(25)20-10-14-5-2-8-26-14/h1-9H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSPUPHKXNBCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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